4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O5S2/c1-2-14(25)21-17-22-23-18(30-17)29-8-9-6-12(24)13(7-27-9)28-16(26)15-10(19)4-3-5-11(15)20/h3-7H,2,8H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKTCKBAGKHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate is a complex organic molecule that integrates multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure combines a pyran ring with a thiadiazole moiety, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H16F2N4O4S , with a molecular weight of approximately 423.5 g/mol . The structural components include:
- Pyran Ring : A six-membered ring containing one oxygen atom.
- Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Benzoate Group : Contributes to the compound's lipophilicity and potential receptor interactions.
Synthesis
The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate typically involves several steps:
- Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole ring through cyclization reactions.
- Pyran Formation : Subsequent reactions lead to the formation of the pyran structure.
- Esterification : The final step involves esterification to attach the difluorobenzoate group.
Antimicrobial Properties
Research indicates that compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran exhibit significant antimicrobial activity. For instance:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 5-propionamido-thiadiazole | Antimicrobial properties | |
| Pyran-based antifungal agents | Antifungal activity | |
| Benzoate derivatives | Diverse biological effects |
Preliminary studies suggest that modifications on the thiadiazole and pyran rings can significantly influence interaction strength and specificity towards various microbial targets.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Interaction with specific enzymes critical for microbial survival.
- Receptor Binding : Affinity towards various biological receptors may alter cellular signaling pathways.
Molecular docking studies have been employed to elucidate these interactions, indicating a strong binding affinity to transpeptidases involved in bacterial cell wall synthesis.
Case Studies
Several studies have explored the efficacy of similar compounds against various pathogens:
- Antibacterial Activity : Compounds derived from thiadiazoles have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : The compound has been tested against yeast-like fungi such as Candida albicans, demonstrating promising antifungal properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate (CAS 896018-32-9)
Key Differences :
- Fluorine Substitution : The analog in has a single fluorine at the 3-position of the benzoate ring, whereas Compound A has fluorines at the 2 and 6 positions. This difference alters electronic distribution and steric bulk.
- Molecular Weight : The 3-fluoro analog has a molecular weight of 435.5 g/mol (C₁₈H₁₄FN₃O₅S₂), while Compound A’s 2,6-difluoro substitution increases the molecular weight to 453.44 g/mol due to the additional fluorine atom.
- Predicted Solubility: The difluoro substitution in Compound A may reduce solubility in polar solvents compared to the mono-fluoro analog, as fluorine’s electron-withdrawing effect enhances lipophilicity.
Broader Structural Class: Pyran-Thiadiazole Hybrids
Pyran-thiadiazole hybrids are studied for antimicrobial and anticancer activities. For example:
- Compound B : A pyran-thiadiazole derivative with a 4-chlorobenzoate group (C₁₈H₁₄ClN₃O₅S₂) exhibited IC₅₀ = 8.2 µM against breast cancer cells (MCF-7) in vitro .
- Compound C: A non-fluorinated analog (C₁₈H₁₅N₃O₅S₂) showed weaker activity (IC₅₀ = 25 µM), suggesting fluorination enhances bioactivity.
Comparison Table :
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Electronic and Steric Effects
- Electron-Withdrawing Effects : The 2,6-difluoro substitution in Compound A creates a stronger electron-deficient benzoate ring compared to the 3-fluoro analog. This may enhance binding to enzymes or receptors requiring electron-poor aromatic interactions.
- This could impact molecular docking efficiency.
Metabolic Stability
Thiadiazole-thioether linkages (common to both Compound A and the 3-fluoro analog) are resistant to oxidative metabolism, as demonstrated in studies of similar compounds . However, the difluoro substitution in Compound A may further slow hepatic clearance due to increased lipophilicity.
Q & A
Q. Data Analysis :
- A study on analogous thiadiazole-thioethers reported a 20% yield increase when switching from ethanol to DMF .
- Elevated temperatures (>100°C) may degrade the propionamido group; monitor via TLC or in situ IR .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and pyran 4-oxo (δ ~190 ppm) groups. Thiadiazole protons appear as singlets (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Detect C=O stretches (1640–1680 cm⁻¹) and S–C=N vibrations (680–720 cm⁻¹) from the thiadiazole ring .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. Example Spectral Data :
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Ester C=O | 168.5 | 1675 |
| Pyran 4-oxo | 192.3 | 1646 |
Advanced: How to resolve contradictions in NMR and X-ray crystallography data?
Answer:
- Dynamic effects : If NMR shows unexpected splitting, consider rotational barriers (e.g., hindered rotation in the thioether linkage) or tautomerism in the pyran ring .
- Crystallographic refinement : Use single-crystal X-ray data to resolve ambiguous NOE correlations. For example, a 2,6-difluorobenzoate ester in a similar compound showed planarity deviations in X-ray vs. NMR, attributed to crystal packing .
- Computational modeling : Validate conformers via DFT calculations (e.g., Gaussian09) to match experimental data .
Basic: What assays are suitable for preliminary bioactivity screening?
Answer:
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay, noting fluorinated esters’ enhanced electrophilicity .
Q. Example Bioactivity Table :
| Organism | MIC (µg/mL) | IC₅₀ (Enzyme) |
|---|---|---|
| S. aureus | 12.5 | 8.2 (AChE) |
| E. coli | 25.0 | N/A |
Advanced: How to design SAR studies for fluorinated benzoate derivatives?
Answer:
- Variation of substituents : Synthesize analogs with mono-/tri-fluorinated benzoates to assess fluorine’s electronic effects on bioactivity .
- Thiadiazole modifications : Replace propionamido with acetyl or urea groups to probe hydrogen-bonding interactions .
- Data correlation : Use QSAR models to link logP (from HPLC) with antimicrobial potency .
Basic: What stability challenges arise during storage?
Answer:
- Hydrolysis : The ester group is prone to degradation in aqueous buffers (pH >7). Store in anhydrous DMSO at -20°C .
- Light sensitivity : Fluorinated aromatics may degrade under UV; use amber vials and inert atmospheres .
Advanced: How to address low solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Replace the ester with a methyl ester or PEG-linked derivative for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
